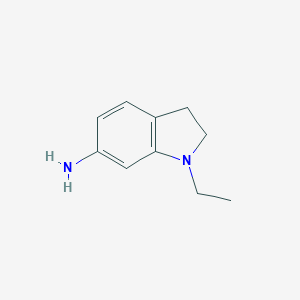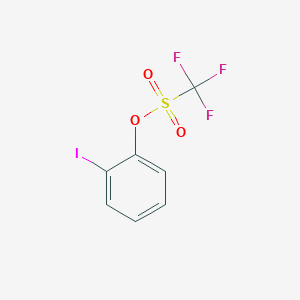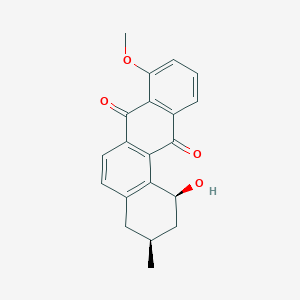
Rubiginone B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubiginone B1 is a natural product that has been isolated from the fungus Aspergillus terreus. It is a member of the rubiginone family of compounds, which are known for their diverse biological activities. Rubiginone B1 has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of Rubiginone B1 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. Rubiginone B1 has been shown to bind to the proteasome and inhibit its activity, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. The proteasome is an attractive target for cancer therapy, as it plays a critical role in the survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Rubiginone B1 has been shown to have a number of biochemical and physiological effects. It has been found to induce the expression of certain genes involved in cell cycle regulation and apoptosis. Rubiginone B1 has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity. In addition, Rubiginone B1 has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately result in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rubiginone B1 has several advantages for use in lab experiments. It is a natural product, which means that it is readily available and can be easily synthesized. Rubiginone B1 also exhibits potent antitumor activity, making it a valuable tool for cancer research. However, Rubiginone B1 has some limitations for use in lab experiments. It is a complex molecule, which makes it difficult to synthesize and purify. In addition, Rubiginone B1 has poor solubility in water, which can make it challenging to work with in certain assays.
Direcciones Futuras
There are several future directions for research on Rubiginone B1. One area of focus is the development of new cancer therapies based on Rubiginone B1. Researchers are exploring ways to modify the structure of Rubiginone B1 to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of Rubiginone B1. Researchers are working to identify the specific targets of Rubiginone B1 within the proteasome complex. Finally, researchers are exploring the potential of Rubiginone B1 as a lead compound for the development of new antibiotics. Rubiginone B1 has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics to combat drug-resistant infections.
Conclusion
In conclusion, Rubiginone B1 is a natural product with potent antitumor activity. Its complex structure and mechanism of action make it a valuable tool for cancer research. Rubiginone B1 has several advantages for use in lab experiments, but also has some limitations. Future research on Rubiginone B1 is focused on the development of new cancer therapies, the investigation of its mechanism of action, and the potential for the development of new antibiotics.
Métodos De Síntesis
Rubiginone B1 can be synthesized through a multi-step process starting from the precursor compound, 3,5-dimethylorsellinic acid. The synthesis involves several chemical reactions, including alkylation, oxidation, and cyclization. The final step of the synthesis is the reduction of the nitro group to an amine, which results in the formation of Rubiginone B1. The synthesis of Rubiginone B1 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Rubiginone B1 has been the subject of extensive research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Rubiginone B1 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, Rubiginone B1 has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
130364-39-5 |
|---|---|
Nombre del producto |
Rubiginone B1 |
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(1S,3S)-1-hydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10,14,21H,8-9H2,1-2H3/t10-,14-/m0/s1 |
Clave InChI |
GCPUVEMWOWMALU-HZMBPMFUSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
SMILES canónico |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Otros números CAS |
130364-39-5 |
Sinónimos |
rubiginone B1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



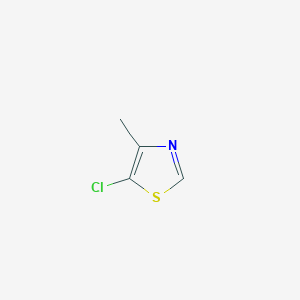

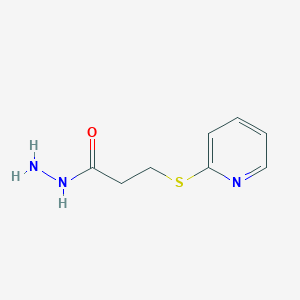
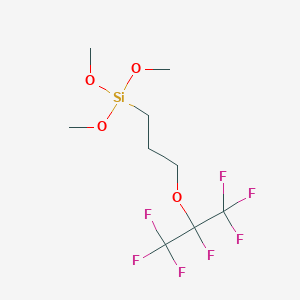
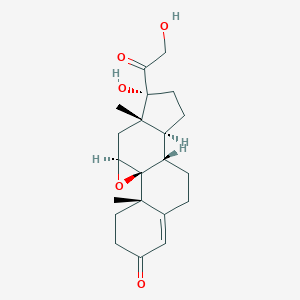
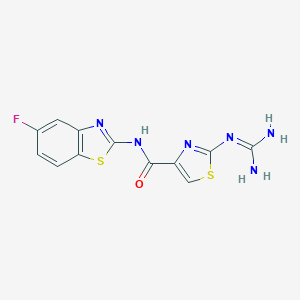
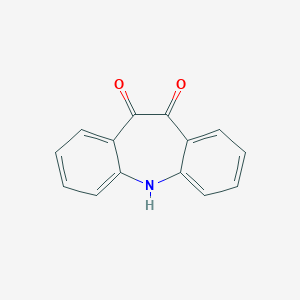
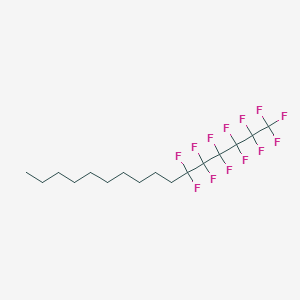
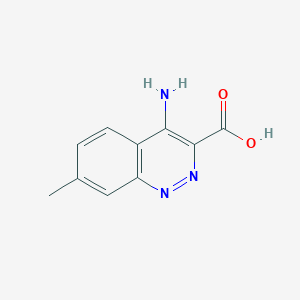
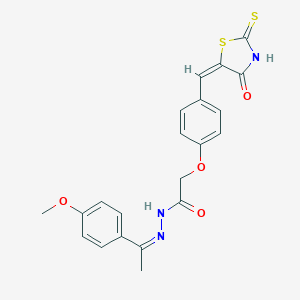
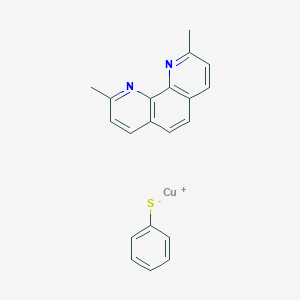
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
